molecular formula C19H20N4O3 B12267498 N-[(furan-2-yl)methyl]-N'-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}ethanediamide

N-[(furan-2-yl)methyl]-N'-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}ethanediamide

Cat. No.: B12267498
M. Wt: 352.4 g/mol
InChI Key: DGXTVUSFVYTOIY-UHFFFAOYSA-N
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Description

N-[(furan-2-yl)methyl]-N’-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}ethanediamide is a complex organic compound that features both furan and pyrazole rings. These heterocyclic structures are known for their significant biological activities and are often utilized in medicinal chemistry for drug development. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(furan-2-yl)methyl]-N’-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}ethanediamide typically involves multiple steps, starting with the preparation of the furan and pyrazole intermediates. The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds, while the pyrazole ring is often formed via the condensation of hydrazines with 1,3-diketones .

The final step involves the coupling of the furan and pyrazole intermediates with ethanediamide under specific reaction conditions, such as the use of a base (e.g., sodium hydride) and a solvent (e.g., tetrahydrofuran) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-[(furan-2-yl)methyl]-N’-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}ethanediamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, acetic acid.

    Reduction: Lithium aluminum hydride, ether.

    Substitution: Halogens, Lewis acids.

Major Products

Scientific Research Applications

N-[(furan-2-yl)methyl]-N’-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}ethanediamide has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. The furan and pyrazole rings allow it to bind to active sites, inhibiting the activity of enzymes involved in disease pathways. This interaction can lead to the modulation of signaling pathways, ultimately resulting in therapeutic effects .

Properties

Molecular Formula

C19H20N4O3

Molecular Weight

352.4 g/mol

IUPAC Name

N'-(furan-2-ylmethyl)-N-[2-[4-(1-methylpyrazol-4-yl)phenyl]ethyl]oxamide

InChI

InChI=1S/C19H20N4O3/c1-23-13-16(11-22-23)15-6-4-14(5-7-15)8-9-20-18(24)19(25)21-12-17-3-2-10-26-17/h2-7,10-11,13H,8-9,12H2,1H3,(H,20,24)(H,21,25)

InChI Key

DGXTVUSFVYTOIY-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=CC=C(C=C2)CCNC(=O)C(=O)NCC3=CC=CO3

Origin of Product

United States

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